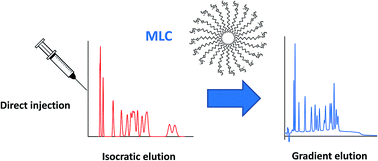Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
Analytical Methods Pub Date: 2016-04-13 DOI: 10.1039/C6AY00390G
Abstract
Micellar liquid chromatography (MLC) is a reversed-phase (RP) mode, which often does not require gradient elution, since the peaks of mixtures of compounds within a large range of polarities appear more evenly distributed in the chromatograms of isocratic elution, giving rise to a “gradient effect”. However, the use of a gradient of organic solvent may still be convenient to shorten the total analysis time. This work compares the separation of 15 sulphonamides using conventional hydro-organic RPLC and MLC with the surfactants sodium dodecyl sulphate (SDS) and Brij-35, and both isocratic and gradient elution with acetonitrile. The observed behaviour is rationalized attending to the interactions in the different environments formed inside the chromatographic column, in the absence and presence of the two surfactants. The retention of alkylbenzenes is used to evaluate the relative polarity of the stationary phase under hydro-organic and micellar conditions. The most favourable gradients in MLC were used to analyse the sulphonamides in milk and urine samples, directly injected into the chromatograph. The addition of an initial step of a micellar mobile phase containing only SDS or Brij-35 facilitated the direct injection of the sample, which was followed by a gradient of acetonitrile to elute the most retained compounds.


Recommended Literature
- [1] Ionic effects on synthetic polymers: from solutions to brushes and gels
- [2] Mesoporous materials with zeolite framework: remarkable effect of the hierarchical structure for retardation of catalyst deactivation†
- [3] Multitask deep learning with dynamic task balancing for quantum mechanical properties prediction†
- [4] Synthesis, characterization, and biological verification of asialoglycoprotein receptor-targeted lipopolysaccharide-encapsulated PLGA nanoparticles for the establishment of a liver fibrosis animal model†
- [5] Optical thermometer based on the stability of a phosphorescent 6-bromo-2-naphthol/α-cyclodextrin2 ternary complex
- [6] Chemistry through cocrystals: pressure-induced polymerization of C2H2·C6H6 to an extended crystalline hydrocarbon†
- [7] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [8] Photoinduced diradical formation and decay in uncomplexed and metal-bound benzotriazine systems: mechanistic implications to chemically and biologically relevant photochemistry
- [9] Correction: Protected lignin biorefining through cyclic extraction: gaining fundamental insights into the tuneable properties of lignin by chemometrics
- [10] iLoc-Animal: a multi-label learning classifier for predicting subcellular localization of animal proteins†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 10294-48-1









